CRF-BP Binding Affinity (Ki) – CRF (6-33) vs. CRF (9-33) and Terminal Fragments
CRF (6-33) demonstrates a high-affinity interaction with recombinant human CRF-BP, with a reported Ki of 3.51 ± 0.44 nM. This affinity is substantially greater than that of the slightly shorter fragment CRF(9-33), which exhibits 'reduced but significant affinity' (exact Ki not quantified in the source, but inferred to be lower). In contrast, amino-terminal (hCRF(1-20)) and carboxy-terminal (hCRF(21-41)) fragments show negligible binding, with Ki values >1000 nM [1]. These data confirm that residues 6–33 constitute the minimal high-affinity binding domain, and that truncation by even three N-terminal amino acids (to 9-33) compromises CRF-BP engagement.
| Evidence Dimension | CRF-BP binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.51 ± 0.44 nM (human CRF-BP) |
| Comparator Or Baseline | CRF(9-33): reduced but significant affinity (Ki not quantified, qualitatively lower); hCRF(1-20): Ki >1000 nM; hCRF(21-41): Ki >1000 nM |
| Quantified Difference | At least ~285-fold higher affinity than terminal fragments; affinity advantage over CRF(9-33) inferred but not numerically specified |
| Conditions | Recombinant human CRF-BP competitive binding assay |
Why This Matters
A Ki of ~3.5 nM defines CRF (6-33) as a potent, validated tool for CRF-BP displacement studies, whereas shorter fragments or terminal peptides fail to provide sufficient binding for reliable experimental outcomes.
- [1] Sutton SW, Behan DP, Lahrichi S, et al. Human corticotropin releasing factor binding protein (CRF-BP) ligand structural requirements. 76th Annual Meeting of The Endocrine Society. Anaheim, CA; 1994. View Source
